molecular formula C15H11N3 B13667013 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13667013
M. Wt: 233.27 g/mol
InChI Key: XMTHDOAFHQQCCV-UHFFFAOYSA-N
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Description

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 1549067-28-8) is a high-value chemical building block supplied with a purity of ≥95% . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-based heterocycles, a scaffold recognized for its remarkable breadth of biological activities . Researchers are particularly interested in this structural family due to its documented potential in anticancer discovery efforts . The imidazo[1,2-a]pyridine core is a key pharmacophore in several bioactive molecules and approved medicines, making derivatives like this one prime candidates for screening in novel therapeutic development programs . Its primary research application is in medicinal chemistry and drug discovery, where it serves as a versatile intermediate for the synthesis of more complex molecules aimed at investigating new pathways for oncology treatment . The molecular formula is C15H11N3 and it has a molecular weight of 233.27 g/mol . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-4-3-7-18-10-14(17-15(11)18)13-6-2-5-12(8-13)9-16/h2-8,10H,1H3

InChI Key

XMTHDOAFHQQCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Bromoketones

The most common and well-documented method to synthesize 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves the condensation of 2-aminopyridine derivatives (specifically 8-methyl-2-aminopyridine) with α-bromoketones bearing the benzonitrile substituent. This reaction forms the imidazo[1,2-a]pyridine core via cyclization under mild conditions.

  • Typical reaction conditions include refluxing in ethanol or other polar solvents.
  • The reaction can be catalyzed by enzymes such as porcine pancreatic lipase (PPL) or proceed under catalyst-free conditions.
  • Microwave irradiation has been employed to enhance reaction rates and yields, enabling solvent- and catalyst-free synthesis with yields up to 90%.

Example Procedure:

Reagents Conditions Yield (%) Notes
8-Methyl-2-aminopyridine + α-bromo-(3-cyanophenyl) ketone Ethanol, reflux or microwave (65 °C, 100 W) 75-90 Catalyst-free or enzyme-assisted; solvent choice affects yield

Multicomponent Reactions (MCRs)

Multicomponent reactions involving substituted benzaldehydes, aminopyridines, and nitrile-containing reagents have been developed to streamline the synthesis. These methods facilitate atom economy and structural diversity.

  • Ultrasound-assisted iodination and pseudo-three-component reactions using calcium carbide as an alkyne source have been reported to improve efficiency and yields (60–78%).
  • Copper(II) triflate catalyzed reactions of ynamides or ynamines with 2-aminopyridines in acetonitrile at 60 °C for 12–24 hours have been used to access various imidazo[1,2-a]pyridine derivatives, which can be adapted for the target compound.

Industrial Scale-Up Considerations

While specific industrial synthesis protocols are scarce, scale-up generally involves:

  • Optimization of reaction temperature, solvent, and reagent stoichiometry to maximize yield and purity.
  • Implementation of microwave or ultrasound-assisted methods for energy efficiency.
  • Safety and environmental controls to handle nitrile and heterocyclic intermediates.

Reaction Mechanisms and Chemical Transformations

Cyclization Mechanism

The key step is the nucleophilic attack of the amino group of 8-methyl-2-aminopyridine on the α-bromoketone carbonyl carbon, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

Functional Group Transformations

  • The benzonitrile moiety remains intact during cyclization, providing a handle for further functionalization.
  • Reductive or oxidative modifications can be performed on the imidazo[1,2-a]pyridine core or the benzonitrile group to generate derivatives.

Characterization and Confirmation of Structure

The synthesized compound is characterized by:

Technique Key Observations
Proton Nuclear Magnetic Resonance (¹H NMR) Methyl group singlet at δ ~2.6 ppm; aromatic protons between δ 7.0–8.6 ppm
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Nitrile carbon peak at δ ~140 ppm; methyl carbon at δ ~19 ppm
Infrared Spectroscopy (IR) Sharp absorption for nitrile C≡N stretch at ~2220 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak consistent with C15H12N3, m/z ~233.1

Data Table: Typical Yields and Conditions from Literature

Reference Method Solvent Catalyst/Conditions Yield (%) Notes
BenchChem α-Bromoketone + 2-Aminopyridine Ethanol, microwave Catalyst-free, 65 °C, 100 W 75-90 Solvent- and catalyst-free microwave method
RSC SI α-Bromoacetophenone + 2-Aminopyridine Ethanol PPL enzyme, 30 °C, shaking 75 Enzymatic catalysis, recrystallization for purity
ACS Omega Cu(OTf)2 catalyzed ynamide + 2-Aminopyridine Acetonitrile 60 °C, 12-24 h 62 Copper catalysis, column chromatography purification
SAGE Journals Microwave irradiation neat reagents Neat (no solvent) 65 °C, 100 W microwave 90 Catalyst-free, green chemistry approach

Summary of Research Outcomes

  • Microwave-assisted synthesis is the most efficient and environmentally friendly method, providing high yields without catalysts or solvents.
  • Enzymatic catalysis offers mild conditions and good yields but may be less practical for large scale.
  • Copper-catalyzed multicomponent reactions allow for structural diversity, useful for analog synthesis and SAR studies.
  • Spectroscopic data consistently confirm the structure and purity of the synthesized compound.

Concluding Remarks

The preparation of this compound is well-established through condensation of 8-methyl-2-aminopyridine with α-bromoketones bearing the benzonitrile group. Advances in microwave-assisted and multicomponent synthetic methodologies have improved yields, reduced reaction times, and enhanced sustainability. Characterization by NMR, IR, and mass spectrometry confirms the successful synthesis of the target compound. These preparation methods provide a robust platform for further chemical modifications and biological evaluations.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents on the imidazo[1,2-a]pyridine core or the benzene ring, impacting electronic properties, solubility, and biological interactions.

Compound Structure Key Substituents Molecular Weight Functional Implications Reference
Target Compound 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile 8-CH₃, 2-benzonitrile 235.28 Nitrile enhances polarity and binding affinity via dipole interactions.
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline Aniline at position 3 8-CH₃, 2-aniline 223.27 -NH₂ group increases solubility but reduces metabolic stability.
5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde Aldehyde and methoxy groups 8-CH₃, benzaldehyde-methoxy 324.35 Aldehyde offers reactivity for further derivatization; methoxy enhances lipophilicity.
3-((2-Morpholinoethyl)amino)imidazo[1,2-a]pyridin-2-yl)benzonitrile (12) Morpholinoethylamino Morpholino, -CN 391.2 Morpholino improves solubility; bulky substituent may hinder target binding.
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine Nitro group 8-CH₃, 3-NO₂ 265.28 Strong electron-withdrawing nitro group reduces aromatic reactivity compared to -CN.
3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Trimethoxybenzamide 3,4,5-OCH₃, benzamide 417.47 Benzamide and methoxy groups increase molecular weight and LogP, affecting bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Nitrile-containing derivatives (e.g., target compound) exhibit moderate polarity, whereas morpholino (compound 12) and aniline derivatives show higher aqueous solubility .
  • Metabolic Stability: Bulky substituents (e.g., morpholino in compound 12) may reduce cytochrome P450-mediated oxidation, enhancing stability .

Key Research Findings

  • Synthetic Accessibility : Ultrasound-assisted iodination and multicomponent reactions enable efficient derivatization of the imidazo[1,2-a]pyridine core, as seen in compound 3d (4-(3-iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile) .
  • Structural Characterization : NMR and HRMS data confirm regioselective substitutions (e.g., compound 2d in ), ensuring synthetic accuracy .
  • Biological Optimization: Introducing electron-withdrawing groups (-CN, -NO₂) improves target affinity but may compromise solubility, necessitating balance in drug design .

Biological Activity

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N3C_{15}H_{12}N_3, with a molecular weight of approximately 233.27 g/mol. The compound features an imidazo[1,2-a]pyridine core linked to a benzonitrile moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a candidate for further investigation in drug development.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These results suggest that the compound could be effective against both bacterial and fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies show that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: In Vitro Anticancer Activity
In a study examining the effects of this compound on human cancer cell lines (A549 lung cancer cells and MCF-7 breast cancer cells), the compound demonstrated an IC50 value of less than 10 μM in both cell lines. This indicates potent cytotoxicity compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
A549<10Induction of apoptosis via caspase activation
MCF-7<10Inhibition of cell cycle progression

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, disrupting cellular functions.
  • DNA Interaction : It has been suggested that the compound can interact with DNA, potentially leading to genotoxic effects in cancer cells.
  • Membrane Disruption : The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound. Their unique features can significantly influence their biological activities.

Table 3: Comparison of Structural Analogues

Compound NameMolecular FormulaUnique Features
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileC15H12N3Different methyl position affecting reactivity
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileC15H12N3Another positional variant impacting activity
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrileC14H11FN3Introduction of fluorine alters electronic properties

Q & A

Q. What are the key structural features of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, and how do they influence its chemical reactivity?

The compound comprises an imidazo[1,2-a]pyridine core with a methyl group at position 8 and a benzonitrile moiety at position 2. The nitrile group enhances electrophilicity, enabling participation in cross-coupling reactions, while the methyl group stabilizes the imidazole ring through steric and electronic effects. These features are critical for regioselective functionalization in synthesis .

Q. What synthetic methodologies are commonly employed for preparing this compound?

One-pot multicomponent reactions (MCRs) are widely used, involving precursors like substituted benzaldehydes, aminopyridines, and nitrile-containing reagents. For example, ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant achieves high yields (~60–78%) under mild conditions . Calcium carbide has also been utilized as an alkyne source in pseudo-three-component reactions to optimize atom economy .

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For instance, ¹³C NMR peaks at δ ~141–145 ppm confirm the nitrile carbon, while methyl groups on the imidazo[1,2-a]pyridine ring appear at δ ~21–25 ppm in ¹H NMR. IR spectroscopy identifies the C≡N stretch at ~2220 cm⁻¹ .

Advanced Research Questions

Q. How does the position of substituents on the imidazo[1,2-a]pyridine core affect biological activity?

Comparative studies of analogs reveal that the methyl group at position 8 enhances kinase inhibition (e.g., c-KIT) compared to position 7 or 5. For example, 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile shows reduced solubility but higher potency due to halogen electronegativity, while bromine at position 8 increases metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular permeability differences. For example, conflicting IC₅₀ values for c-KIT inhibition can be addressed by normalizing data against control compounds and using isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How can computational methods optimize the design of derivatives with improved target selectivity?

Density Functional Theory (DFT) studies predict electron distribution and reactive sites, while molecular docking identifies key interactions (e.g., hydrogen bonds with kinase hinge regions). QSAR models correlate nitrile orientation with inhibitory activity, guiding substitutions at positions 3 and 8 for enhanced selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization during alkylation or sulfonamide coupling is a key issue. Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphates) or enzymatic resolution improves enantioselectivity. Solvent-free conditions (e.g., ball milling) reduce byproducts and improve yields in multi-step syntheses .

Comparative Analysis of Structural Analogs

Compound NameKey Structural VariationBiological ImpactReference
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrileChlorine at position 6Higher c-KIT inhibition, reduced solubility
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrileBromine at position 8Improved metabolic stability
3-(p-Tolyl)imidazo[1,2-a]pyridineTolyl group instead of benzonitrileLoss of kinase activity, enhanced fluorescence

Methodological Recommendations

  • Synthesis Optimization : Use TBHP-mediated C–H functionalization for regioselective halogenation .
  • Activity Profiling : Combine surface plasmon resonance (SPR) with cellular assays to differentiate target binding vs. functional inhibition .
  • Data Validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., ACD/Labs or Gaussian) to confirm regiochemistry .

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